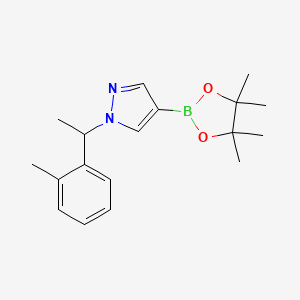![molecular formula C11H9ClN2OS B1493713 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one CAS No. 1251200-68-6](/img/new.no-structure.jpg)
2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a chloro group and a cyclopenta[d]pyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the cyclization of a suitable precursor containing the thiophene and pyrimidinone moieties under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a suitable electrophile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is used to study enzyme inhibition and receptor binding. Its derivatives can act as probes to investigate biological pathways and interactions.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in the chemical industry.
Mechanism of Action
The mechanism by which 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)acetic acid
(5-Chlorothiophen-2-yl)methanamine
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene
Uniqueness: 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one stands out due to its unique cyclopenta[d]pyrimidinone core, which is not commonly found in other thiophene derivatives. This structural feature contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
1251200-68-6 |
|---|---|
Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-5-4-8(16-9)10-13-7-3-1-2-6(7)11(15)14-10/h4-5H,1-3H2,(H,13,14,15) |
InChI Key |
WERRMRZADWOONZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=C(S3)Cl |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)



![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)




![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)

